Chamobtusin A

CAS No.:

Cat. No.: VC1943810

Molecular Formula: C20H31NO2

Molecular Weight: 317.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H31NO2 |

|---|---|

| Molecular Weight | 317.5 g/mol |

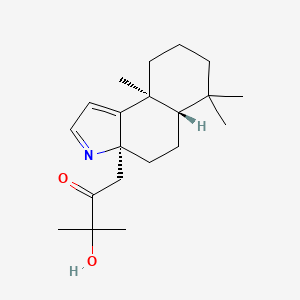

| IUPAC Name | 1-[(3aS,5aS,9aS)-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydrobenzo[e]indol-3a-yl]-3-hydroxy-3-methylbutan-2-one |

| Standard InChI | InChI=1S/C20H31NO2/c1-17(2)9-6-10-19(5)14(17)7-11-20(15(19)8-12-21-20)13-16(22)18(3,4)23/h8,12,14,23H,6-7,9-11,13H2,1-5H3/t14-,19-,20-/m0/s1 |

| Standard InChI Key | JYQSLPWKBIGBID-GKCIPKSASA-N |

| Isomeric SMILES | C[C@]12CCCC([C@@H]1CC[C@@]3(C2=CC=N3)CC(=O)C(C)(C)O)(C)C |

| Canonical SMILES | CC1(CCCC2(C1CCC3(C2=CC=N3)CC(=O)C(C)(C)O)C)C |

Introduction

Natural Source and Isolation

Chamobtusin A was isolated exclusively from Chamaecyparis obtusa cv. tetragon, a coniferous tree belonging to the Cupressaceae family . This cultivar is primarily found in East Asia, particularly in Japan. The compound was extracted from the branches and leaves of the plant using methanol extraction techniques followed by various chromatographic separation methods .

The isolation process typically involves several steps:

-

Collection and preparation of plant material (branches and leaves)

-

Methanol extraction of the dried plant material

-

Fractionation of the crude extract

-

Purification using various chromatographic techniques

-

Structural elucidation of the isolated compound

This methodical approach led to the identification of chamobtusin A as a novel diterpenoid alkaloid with a previously unreported skeleton structure . The rarity of the compound in nature and its unique structural features have made it an interesting target for both synthetic chemists and pharmacologists studying bioactive compounds from natural sources.

Chemical Structure and Properties

The structure and relative stereochemistry of chamobtusin A were determined through a combination of advanced analytical techniques, including mass spectrometry (MS), two-dimensional nuclear magnetic resonance (2D NMR), and X-ray crystallography . These methods revealed a complex molecular architecture with several stereogenic centers.

Chamobtusin A possesses a unique skeleton that differs from typical abietane diterpenoids, featuring a specialized nitrogen-containing ring system. The compound is characterized by its tetracyclic structure with a distinctive arrangement that includes an H-pyrrole ring . This structural uniqueness is what makes chamobtusin A particularly interesting from both biosynthetic and synthetic perspectives.

The absolute configuration of (-)-chamobtusin A was confirmed through total synthesis efforts, which established the stereochemical arrangement at all chiral centers . The molecule's complexity serves as an excellent showcase for the application of modern synthetic methodologies and spectroscopic techniques in natural product chemistry.

Total Synthesis Methods

Biomimetic Synthesis Approach

Watanabe and colleagues accomplished a total synthesis of (±)-chamobtusin A using a presumed biomimetic strategy . This approach was designed to mimic the proposed biosynthetic pathway of chamobtusin A in nature.

The key steps in this biomimetic synthesis included:

-

Formation of a keto aldehyde intermediate

-

Imine formation

-

Intramolecular aza-Michael addition to construct the core ring system

This synthetic strategy is particularly valuable as it provides insights into how the plant might construct this complex molecule in nature . The success of the biomimetic approach supports the proposed biosynthetic pathway and demonstrates the power of biomimetic strategies in complex molecule synthesis.

Biological Activities

Chamobtusin A and related compounds from Chamaecyparis obtusa cv. tetragon have been evaluated for various biological activities, with particular emphasis on cytotoxicity against cancer cell lines . These studies provide valuable insights into the potential therapeutic applications of this unique natural product.

The biological evaluations have included:

-

Cytotoxicity assessments against A549 (lung cancer) cell lines

-

Activity tests against K562 (leukemia) cell lines

-

Evaluation of the methanol extracts and total alkaloids from the plant source

While the specific mechanisms of action remain under investigation, the cytotoxic properties of chamobtusin A suggest potential applications in cancer research and therapy . The compound's unique structure may interact with biological targets in ways that differ from conventional therapeutic agents, potentially offering new approaches to disease treatment.

Table 1: Comparison with other bioactive diterpenes from similar sources

| Compound | Source | Structural Class | Primary Biological Activity |

|---|---|---|---|

| Chamobtusin A | Chamaecyparis obtusa cv. tetragon | Diterpene alkaloid | Cytotoxicity against A549 and K562 cell lines |

| Ferruginol | Various Cupressaceae species | Abietane diterpenoid | Antimicrobial, antioxidant |

| Cassane type diterpenes | Various legumes | Cassane diterpenoid | Anti-inflammatory, antitumor activities |

| Dehydroabietylamine | Various Pinaceae species | Abietane derivative | Antimicrobial, starting material for synthesis |

When comparing chamobtusin A to other diterpenes, we observe that while many diterpenes exhibit antimicrobial properties, chamobtusin A appears to have more specific cytotoxic activities against human cancer cell lines . This specificity could potentially be exploited in the development of targeted anticancer agents.

Future Research Directions

The discovery and characterization of chamobtusin A open numerous avenues for future research across multiple disciplines. Several promising research directions include:

-

Development of more efficient synthetic routes to chamobtusin A and structural analogues

-

Deeper investigation of the biological mechanisms underlying its cytotoxic activity

-

Exploration of chamobtusin A as a lead compound for drug development

-

Further study of the biosynthetic pathway in Chamaecyparis obtusa cv. tetragon

-

Investigation of ecological roles of chamobtusin A in its natural environment

As analytical techniques continue to advance, additional aspects of chamobtusin A's chemistry and biology will likely be uncovered. The compound's unique structure makes it a valuable model for testing new synthetic methodologies and exploring structure-activity relationships in bioactive natural products .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume